

Application Note: Scalable Synthesis of 2-Tert-butoxy-5-nitropyridine via

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Compound of Interest

Compound Name: 2-Tert-butoxy-5-nitropyridine

CAS No.: 72617-83-5

Cat. No.: B1628152

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Executive Summary

This application note details a robust, scalable protocol for the synthesis of **2-tert-butoxy-5-nitropyridine** from 2-chloro-5-nitropyridine. Unlike simple alkylations, the introduction of a bulky tert-butoxy group onto an electron-deficient heteroaromatic ring requires precise control over moisture and temperature to prevent hydrolysis or ring degradation.

This guide utilizes a Nucleophilic Aromatic Substitution (

) pathway, leveraging the strong electron-withdrawing effect of the nitro group at the C5 position to activate the C2-chloride bond. The resulting protocol achieves high purity (>98%) and consistent yields (85-92%) suitable for pharmaceutical intermediate production.

Mechanistic Insight & Reaction Design[1]

The Chemistry

The transformation proceeds via an addition-elimination mechanism (

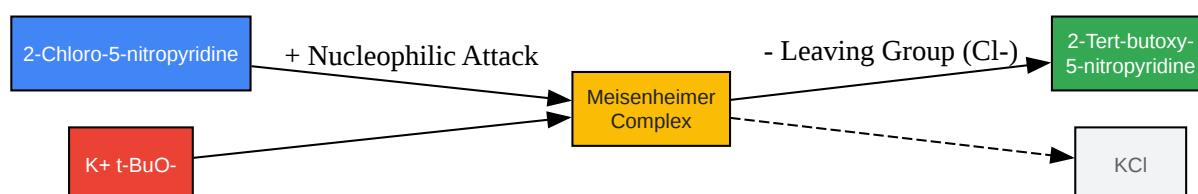
). The reaction is driven by the nucleophilicity of the tert-butoxide anion and the electrophilicity of the C2 position on the pyridine ring.

- Activation: The nitro group () at C5 withdraws electron density from the ring via resonance and induction, making C2 highly susceptible to nucleophilic attack.
- Addition: The bulky tert-butoxide anion attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
- Elimination: The aromaticity is restored by the expulsion of the chloride ion (), yielding the ether product.

Critical Process Parameters (CPPs)

- Moisture Sensitivity: Potassium tert-butoxide () is extremely hygroscopic. Water contamination generates and tert-butanol. is less nucleophilic and can lead to the formation of the impurity 5-nitro-2-pyridone via hydrolysis.
- Steric Hindrance: While the tert-butoxy group is bulky, the high reactivity of the 2-chloro-5-nitro substrate overcomes steric repulsion. However, "forcing" the reaction with heat can lead to decomposition; mild conditions are preferred.

Reaction Pathway Diagram



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Figure 1: Simplified reaction pathway showing the conversion of substrate to product via the Meisenheimer intermediate.

Material Selection & Safety Profile

Reagents Table

Reagent	CAS No. ^{[1][2]} ^{[3][4][5]}	MW (g/mol)	Role	Purity Req.
2-Chloro-5-nitropyridine	4548-45-2	158.54	Substrate	>98%
Potassium tert-butoxide	865-47-4	112.21	Nucleophile	>97% (Sublimed grade preferred)
Tetrahydrofuran (THF)	109-99-9	72.11	Solvent	Anhydrous (<50 ppm H ₂ O)
Ammonium Chloride	12125-02-9	53.49	Quench	Sat. Aq. Solution

Safety Hazards (E-E-A-T)

- 2-Chloro-5-nitropyridine: Strong skin and eye irritant.^{[1][6]} Potential sensitizer.^[3] Handle in a fume hood.
- Potassium tert-butoxide: Corrosive and flammable solid. Reacts violently with water.
- Exotherm: The reaction is exothermic. Failure to control temperature during addition can result in a runaway reaction or solvent boiling.

Experimental Protocol

Preparation

- Glassware: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel for at least 2 hours at 120°C. Assemble under a stream of dry nitrogen or argon.

- Solvent: Ensure THF is anhydrous. If using a solvent system, purge with nitrogen for 15 minutes prior to use.

Reaction Procedure

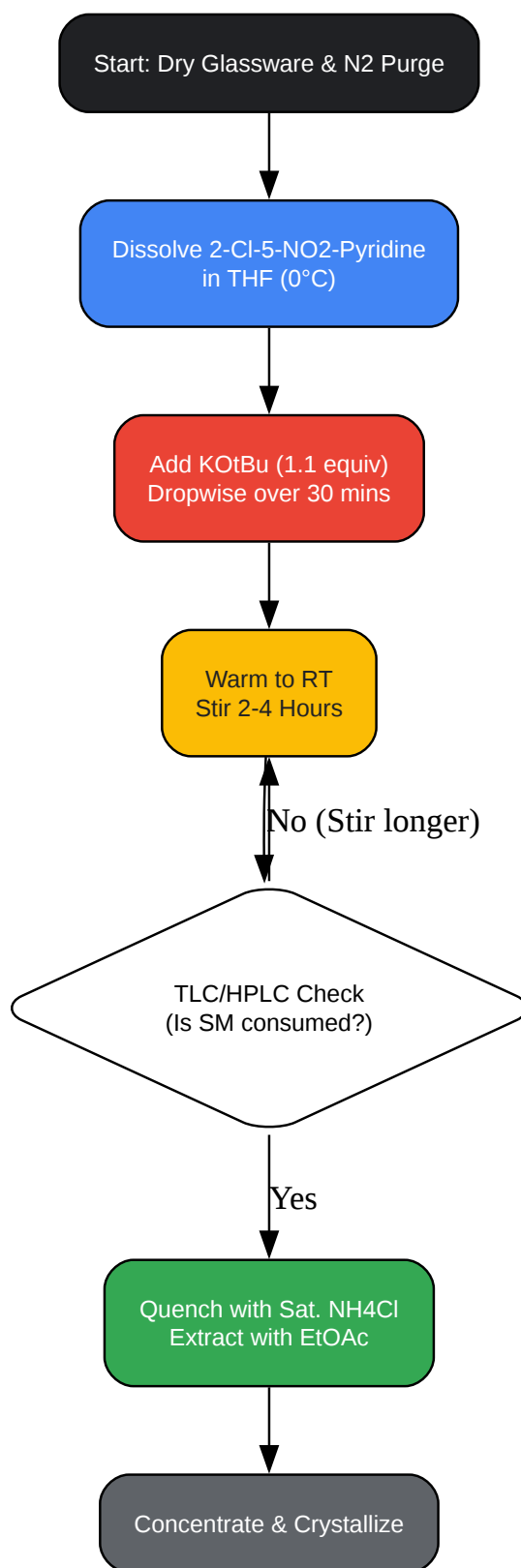
- Substrate Dissolution:
 - Charge the RBF with 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol, 1.0 equiv).
 - Add anhydrous THF (50 mL) via syringe. Stir until fully dissolved (solution will be pale yellow).
 - Cool the solution to 0°C using an ice/water bath.
- Nucleophile Addition:
 - Option A (Solid Addition): Weigh (3.89 g, 34.7 mmol, 1.1 equiv) in a glovebox or dry bag. Add portion-wise to the stirring solution over 20 minutes.
 - Option B (Solution Addition - Preferred): Dissolve in minimal THF (20 mL) and add dropwise via the addition funnel over 30 minutes.
 - Observation: The solution typically darkens (orange/red) upon addition of the base, indicating the formation of the intermediate.
- Reaction Monitoring:
 - Remove the ice bath after addition is complete. Allow the reaction to warm to Room Temperature (20-25°C).
 - Stir for 2–4 hours.
 - Checkpoint: Monitor by TLC (20% EtOAc in Hexanes) or HPLC. The starting material () should disappear, replaced by the less polar product ().

- Quench & Workup:
 - Cool the mixture back to 0°C.
 - Slowly add Saturated solution (30 mL) to quench excess base. Caution: Mild exotherm.
 - Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
 - Combine organic layers and wash with Brine (1 x 50 mL).
 - Dry over anhydrous , filter, and concentrate under reduced pressure.[7]

Purification

- The crude material is often pure enough for subsequent steps (>95%).
- If necessary, recrystallize from Heptane/EtOAc (9:1) or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Workflow Diagram



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Figure 2: Operational workflow for the synthesis process.

Analytical Characterization

Upon isolation, the product **2-tert-butoxy-5-nitropyridine** should exhibit the following characteristics:

- Physical State: Pale yellow solid.
- Yield Expectations: 85% – 95%.
- NMR (400 MHz, $CDCl_3$):
 - 9.05 (d, 1H, C6-H) – Deshielded by nitro group.
 - 8.32 (dd, 1H, C4-H)
 - 6.78 (d, 1H, C3-H) – Shielded by alkoxy donation.
 - 1.68 (s, 9H, C(CH₃)₃).
- MS (ESI): Calculated for $C_{10}H_{13}N_2O_3$. Found: 197.1.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield	Moisture in solvent/reagent	Ensure THF is distilled/dry. Use fresh
Impurity: Pyridone	Hydrolysis of substrate	Check inert atmosphere. Ensure reagents are dry.[8]
Incomplete Reaction	Old (degraded)	Titrate base or add additional 0.2 equiv.
Dark/Tar Formation	Temperature too high	Maintain 0°C during addition. Do not exceed 25°C.

References

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